Benzyl 3-ethynylpiperidine-1-carboxylate
Overview
Description
Benzyl 3-ethynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl 3-ethynylpiperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further connected to an ethynyl group and a carboxylate group .Scientific Research Applications
Anticancer Research
Piperidine derivatives, including Benzyl 3-ethynylpiperidine-1-carboxylate, have been identified as potential anticancer agents. Their structure allows for interaction with various biological targets, which can be exploited to develop new chemotherapeutic drugs. The compound’s ability to be modified can lead to the synthesis of analogs with enhanced efficacy and reduced toxicity .
Antimicrobial Activity
The piperidine core of Benzyl 3-ethynylpiperidine-1-carboxylate can be utilized to create new antimicrobial agents. Research has shown that modifications to the piperidine ring can result in compounds with significant antibacterial and antifungal properties, addressing the growing concern of antibiotic resistance .
Analgesic Development
Compounds with a piperidine moiety, such as Benzyl 3-ethynylpiperidine-1-carboxylate, are known to exhibit analgesic effects. They can be used as a starting point for the development of new pain-relief medications, potentially with fewer side effects and improved potency .
Anti-Inflammatory Applications
The structural flexibility of Benzyl 3-ethynylpiperidine-1-carboxylate allows for the creation of derivatives that can serve as anti-inflammatory agents. These compounds can inhibit key inflammatory pathways, offering potential treatments for chronic inflammatory diseases .
Neurodegenerative Disease Research
Piperidine derivatives are being explored for their potential in treating neurodegenerative diseases. Benzyl 3-ethynylpiperidine-1-carboxylate could be modified to enhance its ability to cross the blood-brain barrier, targeting neurological pathways involved in diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Drug Discovery
The piperidine scaffold is also being investigated for its cardiovascular applications. Derivatives of Benzyl 3-ethynylpiperidine-1-carboxylate could lead to new treatments for hypertension and other heart-related conditions by affecting vascular smooth muscle tone and heart rate .
properties
IUPAC Name |
benzyl 3-ethynylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFDNHGSXITIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-ethynylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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